molecular formula C18H20N4O3 B2864919 1-(1-(1H-indole-3-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2176201-86-6

1-(1-(1H-indole-3-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Cat. No. B2864919
CAS RN: 2176201-86-6
M. Wt: 340.383
InChI Key: WOITVNLGDGFINC-UHFFFAOYSA-N
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Description

Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .


Synthesis Analysis

In a study, some new sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material .


Molecular Structure Analysis

The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .


Chemical Reactions Analysis

The synthesized compounds were screened for anti-microbial activity against various bacteria .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The indole moiety in the compound under discussion could potentially be explored for its antiviral capabilities, especially in the design of new drugs targeting RNA and DNA viruses.

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented, with applications against a variety of bacterial and fungal pathogens . Research into the compound’s indole core could lead to the development of new antimicrobial agents with broad-spectrum capabilities.

Antitubercular Activity

Indole-based compounds have shown promise in the treatment of tuberculosis. The compound could be investigated for its efficacy against Mycobacterium tuberculosis, potentially leading to new therapeutic options for this challenging disease .

Antimalarial Activity

The fight against malaria could benefit from the discovery of new antimalarial agents. Indole derivatives have shown potential in this area, and the compound’s indole nucleus could be the key to developing more effective antimalarial drugs .

properties

IUPAC Name

1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-20-16(23)11-22(18(20)25)12-6-8-21(9-7-12)17(24)14-10-19-15-5-3-2-4-13(14)15/h2-5,10,12,19H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOITVNLGDGFINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

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